molecular formula C11H14ClN3O B2526030 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353966-05-8

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride

Cat. No.: B2526030
CAS No.: 1353966-05-8
M. Wt: 239.7
InChI Key: XVIMBFAZRZMXRG-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride typically involves the reaction of 2-aminobenzoxazole with piperazine under specific conditions. The crude product is often purified by crystallization using methanol to yield the pure compound . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is unique due to its specific benzoxazole-piperazine structure, which imparts distinct biological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIMBFAZRZMXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.8 mmol of 4-benzoxazol-2-yl-piperazine-1-carboxylic acid tert.-butyl ester were treated with 30 ml of a dioxane, saturated with gaseous hydrochloric acid. The heterogenous mixture was stirred at room temperature for 1 hour, before evaporation of the solvent. This yielded the title compound as a colorless solid.
Quantity
10.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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